molecular formula C19H21N3O5S3 B2596255 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899959-01-4

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2596255
CAS No.: 899959-01-4
M. Wt: 467.57
InChI Key: DETZOOFIMFNDJO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 4,7-dimethoxy-2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Sulfonylation: The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the piperidine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole ring, depending on the conditions and reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzothiazole ring can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

Uniqueness

What sets N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzothiazole and thiophene sulfonyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S3/c1-26-13-5-6-14(27-2)17-16(13)20-19(29-17)21-18(23)12-7-9-22(10-8-12)30(24,25)15-4-3-11-28-15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETZOOFIMFNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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